![molecular formula C11H13NO3 B045574 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide CAS No. 56715-12-9](/img/structure/B45574.png)
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide
Overview
Description
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is known for its applications in pharmaceutical testing and research.
Preparation Methods
The synthesis of 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide involves several steps. One common synthetic route includes the reaction of 4-hydroxyacetophenone with epichlorohydrin to form 4-(2,3-epoxypropoxy)acetophenone. This intermediate is then reacted with ammonia or an amine to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
Scientific Research Applications
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development and testing of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide involves its interaction with specific molecular targets. The epoxide group in the compound can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in various biological effects. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide can be compared with other similar compounds, such as:
2-[4-[[(2RS)-oxiran-2-yl]methoxy]phenyl]acetamide: This compound has a racemic mixture of the epoxide group, whereas this compound has a specific stereochemistry.
4-(2,3-epoxypropoxy)acetophenone: An intermediate in the synthesis of the target compound, it lacks the acetamide group.
Biological Activity
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide is a compound of significant interest due to its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of 207.23 g/mol. The compound features an epoxide group, which is known for its reactivity, making it a candidate for various biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest that the compound can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with protein synthesis.
Anticancer Properties
The compound also shows promise in anticancer research . Its epoxide group may interact with nucleophilic sites in DNA and proteins, leading to cellular apoptosis or cell cycle arrest. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models.
The mechanism of action for this compound primarily involves the formation of covalent bonds with nucleophilic sites in biological molecules. The epoxide group can react with amino acids in proteins, leading to alterations in protein function and cellular signaling pathways. This interaction may disrupt normal cellular functions, resulting in the observed biological effects.
Study on Anticancer Activity
A study conducted on human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines revealed that treatment with this compound resulted in significant inhibition of DNA synthesis and increased apoptotic cell percentages. The compound demonstrated higher efficacy compared to standard chemotherapeutic agents at lower concentrations .
Antimicrobial Efficacy Evaluation
In antimicrobial assays, the compound was tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively, suggesting potential applications as an antimicrobial agent.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | Contains an oxirane ring and an acetamide group | Focused more on neuroprotective properties |
Atenolol Impurity C | Similar acetamide structure but differs in substituents | Primarily studied for cardiovascular effects |
4-(Oxiranylmethoxy)acetophenone | Intermediate in the synthesis pathway | Lacks the acetamide functionality |
This table highlights the unique aspects of this compound, particularly its specific combination of functional groups that may confer distinct biological activities not found in other similar compounds.
Properties
IUPAC Name |
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGKXLVYZZXFTN-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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